2,6-Diaminopyridin-3-ol
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Overview
Description
2,6-Diaminopyridin-3-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 6, and a hydroxyl group at position 3 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminopyridin-3-ol typically involves the reaction of 2,6-dichloropyridine with ammonia. The reaction is carried out in an autoclave equipped with a gas entrapment stirrer. A solution of copper(I) iodide in aqueous ammonia is mixed with ammonium acetate and 2,6-dichloropyridine. After purging with nitrogen, liquid ammonia is added, and the reaction mixture is heated to 150°C for 8 hours under stirring. The pressure decreases from an initial 680 psi to 450 psi during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
2,6-Diaminopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Diaminopyridin-3-ol involves its interaction with various molecular targets. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it can inhibit certain enzymes or act as a ligand for specific receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
2,6-Diaminopyridine: Lacks the hydroxyl group at position 3, making it less reactive in certain chemical reactions.
2-Aminopyridine: Contains only one amino group, resulting in different chemical and biological properties.
3-Aminopyridine: The amino group is at position 3, leading to distinct reactivity and applications.
Uniqueness: 2,6-Diaminopyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
2,6-diaminopyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRMDLPJHQLXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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